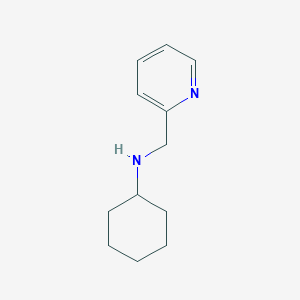![molecular formula C7H5NO2 B1300356 furo[3,4-b]pyridin-5(7H)-one CAS No. 5657-51-2](/img/structure/B1300356.png)
furo[3,4-b]pyridin-5(7H)-one
Vue d'ensemble
Description
Furo[3,4-b]pyridin-5(7H)-one is a heterocyclic compound that has been the subject of various synthetic strategies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The interest in this compound is reflected in the development of diverse synthetic routes and the exploration of its reactivity and functionalization .
Synthesis Analysis
The synthesis of furo[3,4-b]pyridin-5(7H)-one has been approached through different methods. One notable method is a one-pot synthesis from 2-bromopyridine-3-carboxylic acid and carbonyl compounds. This process involves the generation of lithium 2-lithiopyridine-3-carboxylate followed by a reaction with carbonyl compounds and subsequent treatment with hydrochloric acid to yield the desired furopyridinones . Another approach involves the reaction of quinolinic acid anhydride with active methylene compounds in the presence of acetic anhydride and sodium acetate, leading to various 7-substituted furo[3,4-b]pyridin-5-ones .
Molecular Structure Analysis
The molecular structure of furo[3,4-b]pyridin-5(7H)-one is characterized by a fused furan and pyridine ring system. This bicyclic framework provides a versatile scaffold that can be further functionalized at various positions to yield a wide array of derivatives with different substituents, which can significantly alter the compound's physical and chemical properties .
Chemical Reactions Analysis
The reactivity of furo[3,4-b]pyridin-5(7H)-one and its derivatives has been explored in several studies. For instance, the chemical reactivity space of 2,3-substituted furo[2,3-b]pyridines has been charted, revealing that the pyridine moiety can undergo C-H amination and borylation reactions. However, some reactions like C-H fluorination and radical C-H arylation were less efficient. The furopyridine core was found to be stable under basic conditions, but the furan moiety could undergo ring-opening reactions with hydrazine to form new scaffolds .
Physical and Chemical Properties Analysis
The physical and chemical properties of furo[3,4-b]pyridin-5(7H)-one derivatives are influenced by the nature of the substituents and the specific structural features of the compound. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity, stability, and overall chemical behavior. The synthesis methods often aim to introduce functional handles that allow for further chemoselective cross-coupling reactions, which can be used to fine-tune the properties of the compound for specific applications .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One-Pot Synthesis : Furo[3,4-b]pyridin-5(7H)-one can be synthesized using a one-pot method from commercially available 2-bromopyridine-3-carboxylic acid, providing a practical approach for its preparation (Kobayashi et al., 2009).
Cycloisomerization Reactions : This compound is a precursor in the synthesis of furo[3,2-b]pyrroles and furo[3,2-b]pyridines via cycloisomerization reactions, showcasing its versatility in creating diverse heterocyclic structures (Jury et al., 2009).
Applications in Medicinal Chemistry
Protein Kinase Inhibition : The furo[3,2-b]pyridine core, a derivative of furo[3,4-b]pyridin-5(7H)-one, has been identified as a potent inhibitor of protein kinases CLK and HIPK. This highlights its potential role in targeted therapies and as a chemical biology probe (Němec et al., 2021).
Synthesis of Furo[3,4-b]pyrans : A novel synthesis of 4H-Furo[3,4-b]pyrans has been developed using furo[3,4-b]pyridin-5(7H)-one. This transformation demonstrates the compound's utility in creating complex heterocyclic structures (Martín et al., 1991).
Anticonvulsive and Psychotropic Properties : Pyridofuropyrrolo[1,2-a]pyrimidines and pyridofuropyrimido[1,2-a]azepines, derived from furo[2,3-b]pyridines, exhibit significant anticonvulsant activity and psychotropic properties. This underscores the potential of furo[3,4-b]pyridin-5(7H)-one derivatives in neuropsychiatric drug development (Sirakanyan et al., 2016).
Potential in Anticancer Research
Cytotoxic Properties Against Cancer Cell Lines : The synthesis of 2-substituted furo[3,2-b]pyridines, related to furo[3,4-b]pyridin-5(7H)-one, and their evaluation as potential cytotoxic agents against cancer cell lines, highlight the compound's relevance in oncological research (Laxmi et al., 2020).
Discovery of Novel Anticancer Compounds : Research into the synthesis of novel hetero ring fused pyridine derivatives, including furo[2,3-b]pyridine derivatives, has shown promising results in anticancer activity. This further emphasizes the significance of furo[3,4-b]pyridin-5(7H)-one derivatives in cancer therapy (Kumar et al., 2018).
Electronic and Photonic Applications
- Electron Deficient Core for Organic Light-Emitting Diodes : The development of a highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine as a core structure of a triplet host material for green phosphorescent organic light-emitting diodes illustrates the compound's potential in advanced electronic applications (Lee et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
7H-furo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-5-2-1-3-8-6(5)4-10-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJHADWSLVFGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356081 | |
| Record name | furo[3,4-b]pyridin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
furo[3,4-b]pyridin-5(7H)-one | |
CAS RN |
5657-51-2 | |
| Record name | furo[3,4-b]pyridin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Azaphthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




















Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to furo[3,4-b]pyridin-5(7H)-ones?
A1: Furo[3,4-b]pyridin-5(7H)-ones, also known as 4-azaphthalides, can be synthesized through various methods. A prominent approach involves a tandem reaction using 2-bromonicotinic acid (2-bromopyridine-3-carboxylic acid) and ethynylarenes as starting materials. This reaction proceeds through a palladium/charcoal-copper(I) iodide (Pd/C-CuI) catalyzed Sonogashira coupling followed by an intramolecular cyclization. [, ] This method offers access to a mixture of 4-azaphthalides and 5-azaisocoumarins, with the product ratio influenced by reaction conditions and substituents. [, ] Another efficient one-pot synthesis utilizes a Barbier reaction between 2-iodobenzoic acid esters and ketones or aldehydes, employing iPrMgCl·LiCl or BuLi as the base. [, ] This approach can be extended to substrates like o-iodonitriles, pyridine esters, and indole esters. [, ]
Q2: How does the reaction environment influence the synthesis of furo[3,4-b]pyridin-5(7H)-ones?
A2: The choice of reaction conditions, particularly the heating method, significantly affects the yield and regioselectivity of furo[3,4-b]pyridin-5(7H)-one synthesis. Traditional heating and microwave irradiation are two methods employed in the tandem Sonogashira coupling and cyclization reaction. While both methods can yield the desired products, microwave irradiation demonstrably shortens reaction times without compromising yield or selectivity. [] Additionally, specific substrate combinations might only yield the desired product under microwave conditions. [] This highlights the importance of optimizing reaction parameters for different substrates.
Q3: Beyond their role as synthetic intermediates, are there other applications of furo[3,4-b]pyridin-5(7H)-ones?
A3: Furo[3,4-b]pyridin-5(7H)-ones and their derivatives exhibit potential for various applications. For example, a derivative, 7-[4-(diethylamino)-2-ethoxyphenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one, commonly known as “Blue-63”, is classified as a phthalide-type dye. [] Studies investigating its behavior in aqueous alcohol solutions revealed a blue shift in absorbance spectra with increasing alcohol carbon numbers. [] This finding suggests potential applications in areas like colorimetric sensing or as components in optical devices.
Q4: What insights into the structural properties of furo[3,4-b]pyridin-5(7H)-one derivatives can be gained from spectroscopic studies?
A4: UV-Vis absorption spectroscopy proves to be a valuable tool for studying furo[3,4-b]pyridin-5(7H)-one derivatives. For instance, analyzing the spectral shifts of "Blue-63" in different solvent systems provides information about solvent-solute interactions and their impact on the electronic structure of the molecule. [] These insights contribute to understanding the compound's behavior in various chemical environments and can be valuable for optimizing its use in applications like dyes or sensors.
Q5: Are there any known examples of metal complexes incorporating furo[3,4-b]pyridin-5(7H)-one derivatives as ligands?
A5: Yes, research has demonstrated the coordination chemistry of furo[3,4-b]pyridin-5(7H)-one derivatives with metal ions. Specifically, the lactone form of the molecule can undergo a ring-opening reaction in the presence of metal ions like zinc and cadmium. [] This reaction yields metal complexes where the ring-opened form, 2-(hydroxymethyl)nicotinate, acts as a ligand. [] These findings highlight the versatility of furo[3,4-b]pyridin-5(7H)-one derivatives in generating diverse metal-organic materials with potential applications in areas like catalysis or materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

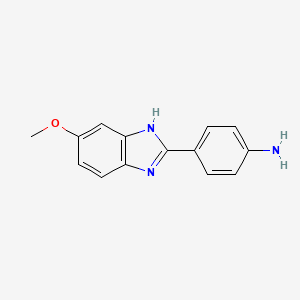
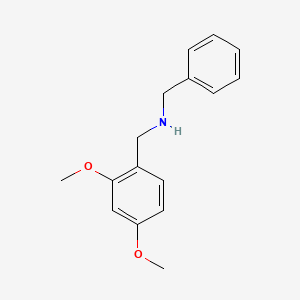
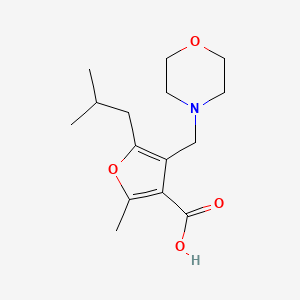
![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)
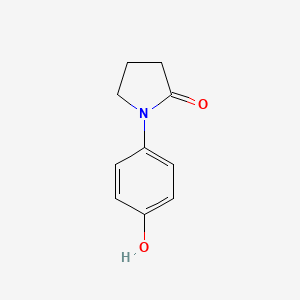
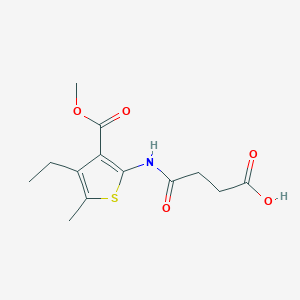
![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)
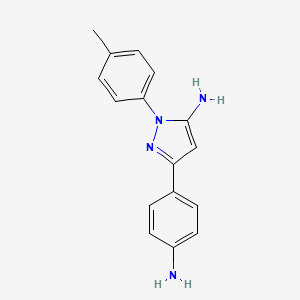
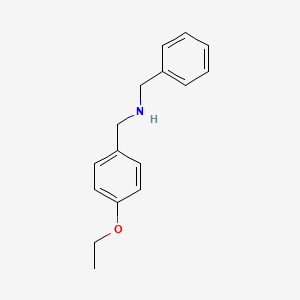
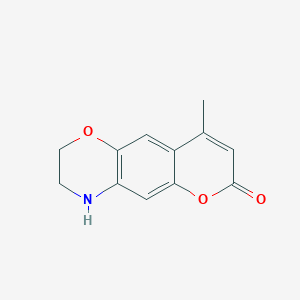
![4,4'-[(4-Fluorophenyl)methylene]dimorpholine](/img/structure/B1300305.png)


